1-(4-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one
Description
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Properties
IUPAC Name |
1-[4-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-5-18(24)15-6-8-17(9-7-15)25-11-16(23)10-21-13(3)19(14(4)22)12(2)20-21/h6-9,16,23H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWTWCCXQNBYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=C(C(=N2)C)C(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)propan-1-one is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.37 g/mol. The structure features a pyrazole ring substituted with an acetyl group and a hydroxypropoxy phenyl moiety.
Antioxidant Properties
Research indicates that pyrazole derivatives exhibit significant antioxidant activity. A study conducted on similar compounds demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may possess comparable antioxidant effects .
Anti-inflammatory Activity
Pyrazole derivatives have been noted for their anti-inflammatory effects. In vitro studies have shown that compounds with pyrazole structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests that the compound may be effective in managing inflammatory diseases.
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. Research indicates that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways . The presence of the acetyl group in this compound may enhance its efficacy by improving bioavailability or modifying its interaction with cellular targets.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related pyrazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity . While specific data for this compound is not available, it is reasonable to hypothesize similar effects based on structural analogies.
Study 2: In Vivo Efficacy
In vivo studies using animal models have demonstrated that pyrazole derivatives can significantly reduce tumor growth and enhance survival rates when administered alongside conventional chemotherapy drugs . This highlights the potential of this compound as an adjunctive treatment in cancer therapy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
